Cas no 3229-88-7 (6-nitronaphthalen-1-amine)

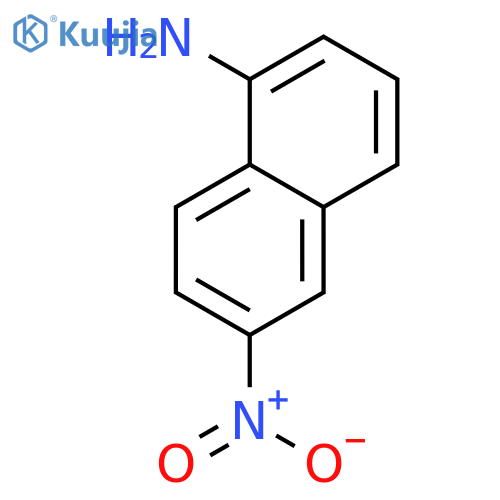

6-nitronaphthalen-1-amine structure

商品名:6-nitronaphthalen-1-amine

6-nitronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenamine, 6-nitro-

- 6-nitro-1-naphthylamine

- 6-nitronaphthalen-1-amine

- naphthalene, 1-amino-6-nitro-

- 3229-88-7

- SCHEMBL8686354

- NoName_3393

- DTXSID10902829

- EN300-114184

-

- インチ: InChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2

- InChIKey: OJYQYDTYUWXLSE-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N

計算された属性

- せいみつぶんしりょう: 188.05864

- どういたいしつりょう: 188.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- PSA: 69.16

6-nitronaphthalen-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114184-0.25g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 0.25g |

$1525.0 | 2023-10-26 | |

| Enamine | EN300-114184-1g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 1g |

$1658.0 | 2023-10-26 | |

| Enamine | EN300-114184-10.0g |

6-nitronaphthalen-1-amine |

3229-88-7 | 10g |

$7128.0 | 2023-05-26 | ||

| Enamine | EN300-114184-1.0g |

6-nitronaphthalen-1-amine |

3229-88-7 | 1g |

$1658.0 | 2023-05-26 | ||

| Enamine | EN300-114184-2.5g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 2.5g |

$3249.0 | 2023-10-26 | |

| Enamine | EN300-114184-0.5g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 0.5g |

$1591.0 | 2023-10-26 | |

| Enamine | EN300-114184-5g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 5g |

$4806.0 | 2023-10-26 | |

| Enamine | EN300-114184-0.1g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 0.1g |

$1459.0 | 2023-10-26 | |

| Enamine | EN300-114184-5.0g |

6-nitronaphthalen-1-amine |

3229-88-7 | 5g |

$4806.0 | 2023-05-26 | ||

| Enamine | EN300-114184-0.05g |

6-nitronaphthalen-1-amine |

3229-88-7 | 95% | 0.05g |

$1393.0 | 2023-10-26 |

6-nitronaphthalen-1-amine 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

3229-88-7 (6-nitronaphthalen-1-amine) 関連製品

- 602-60-8(9-Nitroanthracene)

- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)

- 42397-64-8(1,6-Dinitropyrene)

- 42397-65-9(1,8-Dinitropyrene (90%))

- 5522-43-0(1-Nitropyrene)

- 776-34-1(4-Nitro-1-naphthylamine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量